![molecular formula C15H13BrO2 B1442984 4-Bromo-3-methylbenzoic acid benzyl ester CAS No. 591775-13-2](/img/structure/B1442984.png)
4-Bromo-3-methylbenzoic acid benzyl ester
Overview
Description
4-Bromo-3-methylbenzoic acid benzyl ester, also known as BMME, is a commonly used organic compound in scientific research. It has a CAS Number of 591775-13-2 and a molecular weight of 305.17 . The IUPAC name for this compound is benzyl 4-bromo-3-methylbenzoate .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13BrO2/c1-11-9-13 (7-8-14 (11)16)15 (17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Thermodynamic Properties and Solubility
The study of halogenbenzoic acids, including bromo-methylbenzoic acids, focuses on understanding the thermodynamics of sublimation, fusion, vaporization, and solubility. Research into these properties aids in assessing water solubility of sparingly soluble drugs and provides insight into the effects of specific structural modifications on solubility and thermodynamic behavior. This research is foundational for developing new pharmaceuticals and improving the delivery of existing drugs by optimizing their physical and chemical properties (Zherikova et al., 2016).
Synthesis of Novel Compounds
Innovations in chemical synthesis utilizing 4-methylbenzoic acid derivatives have been reported, highlighting efficient protocols for preparing novel compounds. For instance, a novel aminomethylmonoalkylphosphinate was synthesized starting from 4-methylbenzoic acid, showcasing a method that may be applicable to the synthesis of derivatives including 4-Bromo-3-methylbenzoic acid benzyl ester. Such research is crucial for the development of new materials with potential applications in medicine and industry (Ding & Yan, 2012).
Biosynthesis of Aromatic Compounds
Investigations into the biosynthesis of aromatic compounds, such as the benzenoid ester methylbenzoate, provide insights into natural product synthesis and potential bioengineering applications. Understanding the enzymatic pathways and cellular localization of these processes can inform the development of biotechnological methods for producing aromatic esters, including those related to this compound, for use in fragrances and as pharmaceutical intermediates (Kolosova et al., 2001).
Safety and Hazards
Mechanism of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Without specific information on the targets of “4-Bromo-3-methylbenzoic acid benzyl ester”, it’s difficult to predict its exact effects.
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of a compound. For example, the compound is stored at a temperature of 2-8°C, suggesting that it may degrade at higher temperatures .
properties
IUPAC Name |
benzyl 4-bromo-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-9-13(7-8-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOQAVILGCIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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